(2,4-Difluoro-5-methylphenyl)methanol
Overview
Description
(2,4-Difluoro-5-methylphenyl)methanol: is a chemical compound characterized by a benzene ring substituted with two fluorine atoms, a methyl group, and a methanol group. This compound is part of the broader class of phenolic alcohols, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-5-methylphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,4-difluoro-5-methylbenzene.
Halogenation: The precursor undergoes halogenation to introduce fluorine atoms at the 2 and 4 positions of the benzene ring.
Methylation: A methyl group is introduced at the 5 position through a methylation reaction.
Hydroxylation: Finally, the benzene ring is hydroxylated to introduce the methanol group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced catalytic systems to enhance the efficiency and yield of the synthesis process. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Chemical Reactions Analysis
(2,4-Difluoro-5-methylphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H₂SO₄), while nucleophilic substitutions may involve strong bases like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Hydrocarbons.
Substitution Products: Various substituted benzene derivatives.
Scientific Research Applications
(2,4-Difluoro-5-methylphenyl)methanol: has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which (2,4-Difluoro-5-methylphenyl)methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2,4-Difluoro-5-methylphenyl)methanol: can be compared with other similar phenolic compounds, such as:
2,4-Difluorophenol: Lacks the methyl group.
5-Methylphenol: Lacks the fluorine atoms.
2,4-Difluoro-5-methoxyphenol: Has a methoxy group instead of a methanol group.
Uniqueness: The presence of both fluorine atoms and a methyl group on the benzene ring makes this compound unique, as these substituents significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(2,4-difluoro-5-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVLGPFATXCWGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666681 | |
Record name | (2,4-Difluoro-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315204-46-7 | |
Record name | (2,4-Difluoro-5-methylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60666681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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